molecular formula C23H23ClN2O2S B2639488 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034303-66-5

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2639488
CAS No.: 2034303-66-5
M. Wt: 426.96
InChI Key: KHGNCZMAMKOHQC-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C23H23ClN2O2S and its molecular weight is 426.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures

Research has focused on synthesizing novel compounds and determining their crystal structures to better understand their chemical behaviors and potential applications. For instance, Heydari et al. (2016) explored the synthesis and crystal structures of new thiazole derivatives, providing insight into the molecular structures of compounds with similar functionalities (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

Antimicrobial and Anticancer Properties

Several studies have synthesized novel heterocyclic compounds to investigate their antimicrobial and anticancer properties. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives with potential antimicrobial and anticancer activities, indicating the importance of structural modifications in enhancing biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Shahana and Yardily (2020) conducted DFT and docking studies on thiazolyl and thiophene methanone derivatives to explore their antibacterial activities. These studies demonstrate the compound's potential interactions with bacterial enzymes or receptors, aiding in the design of more effective antibacterial agents (Shahana & Yardily, 2020).

Chemical Reactivity and Stability

Research into the synthesis of novel compounds also involves analyzing their chemical reactivity and stability. The equilibrium geometry, bonding features, and vibrational wave numbers of similar compounds have been investigated using density functional theory (DFT) calculations, providing insights into the stability and reactivity of these molecules under different conditions (Shahana & Yardily, 2020).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c1-15-7-3-4-8-17(15)20-11-12-26(13-14-29-20)23(27)21-16(2)28-25-22(21)18-9-5-6-10-19(18)24/h3-10,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGNCZMAMKOHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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